molecular formula C11H15ClFNOS B1459232 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1448030-48-5

2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

Cat. No.: B1459232
CAS No.: 1448030-48-5
M. Wt: 263.76 g/mol
InChI Key: NOAJGVDWZMBUHY-UHFFFAOYSA-N
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Description

2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorine atom at the 2’ position and a spiro linkage between a piperidine and a thieno[2,3-c]pyran ring system.

Preparation Methods

The synthesis of 2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyran core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The fluorine atom is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and rigidity, allowing for precise interactions with biological macromolecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Biological Activity

2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride is a synthetic compound notable for its unique spirocyclic structure, characterized by the presence of a fluorine atom at the 2' position. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Chemical Formula : C11H15ClFNOS
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1448030-48-5
  • Boiling Point : Approximately 354.4 °C (predicted)
  • Density : 1.28 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, which can modulate their activity. The spirocyclic structure provides stability and allows for precise interactions with biological macromolecules. Potential pathways include:

  • Inhibition of enzyme activity
  • Disruption of cellular processes
  • Modulation of signal transduction pathways

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli25 μg/mL
Enterococcus faecalis20 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death.

Study 1: Antimicrobial Efficacy

A study conducted by Selvekumar et al. (2010) synthesized various derivatives of spirocyclic compounds, including this compound. The results highlighted its moderate to strong activity against resistant bacterial strains such as ampicillin-resistant E. cloacae, reinforcing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, the compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

When compared to other spirocyclic compounds lacking fluorine substitutions, such as spiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives, the presence of the fluorine atom in this compound appears to enhance both chemical reactivity and biological activity .

Properties

IUPAC Name

2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAJGVDWZMBUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 2
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 3
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 4
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 5
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 6
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

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